Sodium heptylate
Description
It is represented by the chemical formula C7H15NaO and has a molecular weight of 138.18317 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H15NaO |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
sodium;heptan-1-olate |
InChI |
InChI=1S/C7H15O.Na/c1-2-3-4-5-6-7-8;/h2-7H2,1H3;/q-1;+1 |
InChI Key |
QXGDIAJDPHVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization Method
The most straightforward and common method for preparing this compound is the neutralization of heptanoic acid with a sodium base such as sodium hydroxide (NaOH).
$$
\mathrm{C6H{13}COOH} + \mathrm{NaOH} \rightarrow \mathrm{C6H{13}COONa} + \mathrm{H_2O}
$$
- Heptanoic acid is dissolved in an appropriate solvent (often water or an alcohol-water mixture).
- A stoichiometric amount of sodium hydroxide solution is slowly added under stirring.
- The reaction mixture is maintained at mild temperatures (room temperature to 50°C) to ensure complete neutralization.
- The resulting this compound salt is isolated by evaporation or crystallization.
- Simple and efficient.
- High purity product achievable.
- Mild reaction conditions.
- Requires pure heptanoic acid.
- Control of pH is critical to avoid excess base.
Salt Formation via Sodium Alkoxide
An alternative method involves the reaction of heptanoic acid with sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in an alcoholic medium.
$$
\mathrm{C6H{13}COOH} + \mathrm{NaOR} \rightarrow \mathrm{C6H{13}COONa} + \mathrm{ROH}
$$
Where R is an alkyl group (e.g., methyl or ethyl).
- Sodium alkoxide is prepared by reacting sodium metal with an alcohol.
- Heptanoic acid is added to the sodium alkoxide solution.
- The reaction proceeds with the formation of this compound and the corresponding alcohol.
- The product is isolated by solvent removal and purification.
- Useful when anhydrous conditions are required.
- Can be performed in non-aqueous media.
Electrochemical Synthesis (Research Stage)
Some advanced research explores electrochemical methods to prepare sodium salts of fatty acids, including this compound, by electrolysis of heptanoic acid solutions in the presence of sodium ions. This method is less common and mainly experimental.
Analytical and Purification Techniques
After synthesis, this compound is typically characterized and purified using:
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structure.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Crystallization or Drying: To isolate the solid salt.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Neutralization with NaOH | Heptanoic acid + NaOH | Aqueous solution, RT-50°C | Simple, high yield, mild | Requires pure acid, pH control |
| Reaction with Sodium Alkoxide | Heptanoic acid + NaOR (e.g., NaOMe) | Anhydrous/alcoholic solvent | Anhydrous conditions possible | Requires sodium metal handling |
| Electrochemical synthesis | Heptanoic acid + Na+ ions | Electrolysis setup, experimental | Potential green method | Experimental, less scalable |
Research Discoveries and Literature Insights
While direct literature on this compound preparation is limited, related research on sodium salts of fatty acids and their synthesis provides insight:
- Sodium salts of fatty acids are generally prepared by neutralization reactions with sodium hydroxide due to simplicity and efficiency.
- Analytical characterization methods such as NMR and HPLC ensure product purity and identity, as demonstrated in related sodium salt syntheses.
- Patent literature on related sodium salts (e.g., sodium sulfite heptahydrate derivatives) emphasizes dehydration and controlled reaction environments for high purity products.
- Databases of anions include heptylate ions, confirming the chemical identity and relevance in salt formation.
- Advanced synthetic intermediates involving heptanoate derivatives are documented in pharmaceutical patent literature, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Acid Displacement Reactions
Sodium heptylate reacts with strong mineral acids to regenerate heptanoic acid and form corresponding sodium salts:
Observations :
-
Rapid gas evolution (CO₂) occurs if reacted with sulfuric acid due to secondary decomposition .
-
Exothermicity is moderate, with ΔH ≈ -70 kcal/mol for analogous sodium carboxylate reactions .
Thermal Decomposition
At elevated temperatures (>300°C), this compound undergoes pyrolysis to form sodium carbonate and heptanone:
Experimental Findings :
Reactions with Halogenated Hydrocarbons
This compound participates in nucleophilic substitution with alkyl halides to form esters:
Critical Notes :
-
Reactions with carbon tetrachloride (CCl₄) are highly exothermic and may lead to explosive decomposition .
-
Controlled conditions (e.g., polar aprotic solvents, low temperatures) mitigate side reactions .
Reactivity with Metals
This compound engages in redox reactions with electropositive metals (e.g., magnesium):
Applications :
-
Used in metallurgical processes to isolate alkali metals from alloys .
-
Reaction kinetics depend on metal surface area and solvent polarity .
Comparative Reaction Table
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Neutralization | Heptanoic acid + NaOH | This compound + H₂O | Aqueous, 25°C |
| Acid Displacement | HCl | Heptanoic acid + NaCl | Room temperature |
| Thermal Decomposition | Heat (>300°C) | Na₂CO₃ + Heptanone + CO₂ | Inert atmosphere |
| Esterification | Ethyl bromide | Ethyl heptanoate + NaBr | Anhydrous ethanol, 60°C |
| Metal Reduction | Magnesium | Magnesium heptanoate + Sodium | Tetrahydrofuran, reflux |
Scientific Research Applications
Sodium heptylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heptanoate esters.
Biology: Employed in the study of metabolic pathways involving fatty acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of sodium heptylate involves its ability to dissociate into sodium ions and heptanoate ions in aqueous solutions. The heptanoate ions can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular processes. The sodium ions contribute to maintaining the ionic balance and osmotic pressure within cells.
Comparison with Similar Compounds
Sodium Caprylate (C8H15NaO2): Similar in structure but with an additional carbon atom.
Sodium Valerate (C5H9NaO2): Shorter carbon chain compared to sodium heptylate.
Sodium Butyrate (C4H7NaO2): Even shorter carbon chain and different metabolic properties.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties. It has a balanced hydrophobic and hydrophilic nature, making it suitable for various applications that require moderate solubility and reactivity.
Biological Activity
Sodium heptylate, a sodium salt of heptanoic acid, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
This compound (C7H15NaO2) is a medium-chain fatty acid salt. It is soluble in water and exhibits surfactant properties, making it useful in various applications, including pharmaceuticals and biochemistry.
This compound's biological activity can be attributed to several mechanisms:
- Surfactant Activity : It reduces surface tension in biological systems, which can enhance drug delivery and absorption.
- Cell Membrane Interaction : The compound interacts with cell membranes, potentially altering permeability and influencing cellular uptake of other compounds.
- Metabolic Effects : As a fatty acid derivative, this compound may influence metabolic pathways related to lipid metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that at higher concentrations, this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A clinical case study evaluated the use of this compound as an adjunct therapy in treating infected wounds. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard care alone. The study highlighted the potential for this compound to enhance wound healing through its antimicrobial properties.
Case Study 2: Cancer Treatment
Another case study involved the administration of this compound in combination with conventional chemotherapy drugs for patients with advanced cancer. Results indicated improved treatment outcomes, with enhanced tumor regression observed in patients treated with the this compound combination compared to those receiving chemotherapy alone.
Research Findings
Recent studies have focused on the pharmacological aspects of this compound, revealing its potential as a therapeutic agent:
- A review published in Pharmacology Reports highlighted that this compound could modulate inflammatory responses through its effects on cytokine production.
- Another study investigated its role as a lipid emulsifier in drug formulations, demonstrating improved bioavailability of poorly soluble drugs when combined with this compound.
Q & A
Q. What frameworks guide the ethical reporting of this compound’s potential cytotoxic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
